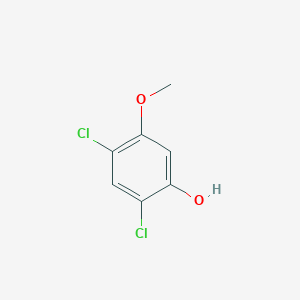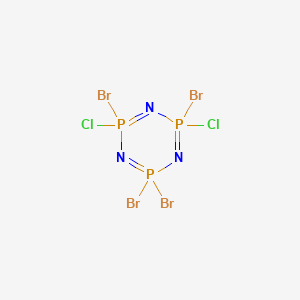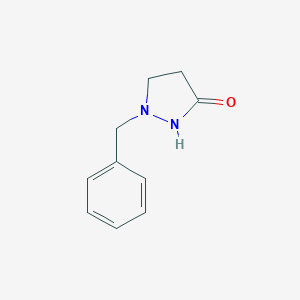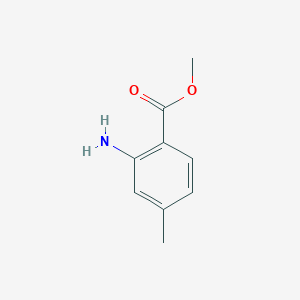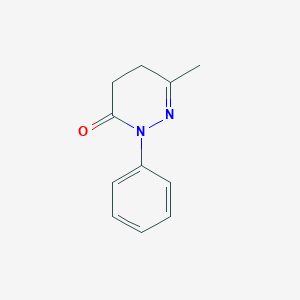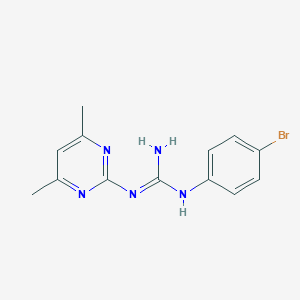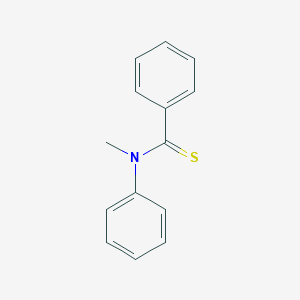
Barbituric acid, 5-isopropyl-5-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenobarbital was first synthesized in 1912 by the German chemist Emil Fischer. It was initially used as a treatment for insomnia, anxiety, and seizures. Today, it is still used as a treatment for seizures, particularly in children. Phenobarbital is also used in veterinary medicine to treat seizures in animals.
Mécanisme D'action
Phenobarbital acts on the GABA-A receptor in the brain, which is responsible for regulating the activity of neurons. When phenobarbital binds to the GABA-A receptor, it enhances the activity of GABA, which in turn inhibits the firing of neurons. This results in a sedative and hypnotic effect.
Biochemical and physiological effects:
Phenobarbital has a number of biochemical and physiological effects on the body. It can cause drowsiness, sedation, and a feeling of relaxation. It can also cause muscle relaxation and reduce anxiety. In high doses, phenobarbital can cause respiratory depression, which can be life-threatening.
Avantages Et Limitations Des Expériences En Laboratoire
Phenobarbital has been used in a number of laboratory experiments to study its effects on the brain and nervous system. It is particularly useful in studying the mechanisms of epilepsy and other seizure disorders. However, phenobarbital has limitations in laboratory experiments, as it can have a number of side effects and can be toxic in high doses. Researchers must be careful to use appropriate doses and to monitor the animals or subjects carefully.
Orientations Futures
There are a number of future directions for research on phenobarbital. One area of interest is in developing new drugs that target the GABA-A receptor, which could potentially have fewer side effects than phenobarbital. Another area of interest is in developing new treatments for epilepsy and other seizure disorders, which could potentially be more effective and have fewer side effects than current treatments. Finally, there is interest in studying the long-term effects of phenobarbital use, particularly in children, to better understand its safety and efficacy.
Méthodes De Synthèse
Phenobarbital is synthesized from barbituric acid and diethyl malonate. The reaction involves the condensation of the two compounds to form a barbiturate intermediate. The intermediate is then treated with isopropylamine and propyl bromide to yield phenobarbital.
Applications De Recherche Scientifique
Phenobarbital has been extensively studied for its anticonvulsant properties. It is used to treat various types of seizures, including tonic-clonic seizures, partial seizures, and febrile seizures in children. Phenobarbital works by enhancing the activity of the neurotransmitter GABA, which inhibits the firing of neurons in the brain. In addition to its anticonvulsant properties, phenobarbital has also been studied for its potential use in treating anxiety, insomnia, and alcohol withdrawal.
Propriétés
Numéro CAS |
17013-40-0 |
|---|---|
Nom du produit |
Barbituric acid, 5-isopropyl-5-propyl- |
Formule moléculaire |
C10H16N2O3 |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
5-propan-2-yl-5-propyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H16N2O3/c1-4-5-10(6(2)3)7(13)11-9(15)12-8(10)14/h6H,4-5H2,1-3H3,(H2,11,12,13,14,15) |
Clé InChI |
HBRKBUUQAVYMSK-UHFFFAOYSA-N |
SMILES |
CCCC1(C(=O)NC(=O)NC1=O)C(C)C |
SMILES canonique |
CCCC1(C(=O)NC(=O)NC1=O)C(C)C |
Autres numéros CAS |
17013-40-0 |
Synonymes |
5-Isopropyl-5-propylbarbituric acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B102169.png)





